molecular formula C12H19NO B13637404 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine

Cat. No.: B13637404
M. Wt: 193.28 g/mol
InChI Key: YOIGPTOKOVTYCB-UHFFFAOYSA-N
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Description

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine is an organic compound that belongs to the class of phenylamines This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenyl starting material.

    Amine Introduction: The ethanamine chain is introduced through a series of reactions involving alkylation and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Isotonitazene: A synthetic opioid with structural similarities.

    Etonitazene: Another related compound with potent analgesic properties.

    Metonitazene: Shares structural features and pharmacological effects.

Uniqueness

2-(4-Isopropoxyphenyl)-N-methylethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropoxy group and ethanamine chain differentiate it from other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-methyl-2-(4-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-6-4-11(5-7-12)8-9-13-3/h4-7,10,13H,8-9H2,1-3H3

InChI Key

YOIGPTOKOVTYCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCNC

Origin of Product

United States

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